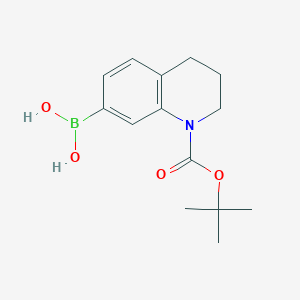

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid

Description

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-7-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-4-5-10-6-7-11(15(18)19)9-12(10)16/h6-7,9,18-19H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYNWTITBYUFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Tetrahydroquinoline

A solution of 1,2,3,4-tetrahydroquinoline in tetrahydrofuran (THF) is treated with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under inert conditions. The reaction proceeds at 0–5°C to minimize exothermic side reactions, followed by gradual warming to room temperature. Completion is typically achieved within 4–6 hours , yielding 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline with >95% purity after aqueous workup.

Alternative Boc Activation Methods

Patent CN105017301A discloses a one-pot method using sulfur oxychloride (SOCl₂) and trimethyl carbinol alkali (e.g., potassium tert-butoxide) to activate carboxylic acid intermediates for Boc protection. While this approach is optimized for phenylboronic acids, analogous conditions could be adapted for tetrahydroquinoline derivatives by substituting the starting material with 7-carboxy-1,2,3,4-tetrahydroquinoline . However, this route remains speculative for boronic acid synthesis and requires empirical validation.

The introduction of the boronic acid group at the 7-position of the Boc-protected tetrahydroquinoline is achieved via transition-metal-catalyzed borylation or halogen-lithium exchange strategies.

Miyaura Borylation

A widely adopted method involves palladium-catalyzed borylation of a halogenated precursor. For example, 7-bromo-1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline is reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane at 80–100°C for 12–24 hours . The reaction mixture is filtered through Celite, concentrated, and purified via silica gel chromatography to isolate the boronic acid pinacol ester. Subsequent hydrolysis with hydrochloric acid yields the free boronic acid.

Key Reaction Parameters:

Halogen-Lithium Exchange

An alternative approach employs lithium-halogen exchange followed by boron trapping. 7-Iodo-1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline is treated with n-butyllithium at -78°C in THF, followed by quenching with trimethyl borate (B(OMe)₃) . Acidic workup liberates the boronic acid, achieving yields of 65–75% .

Optimization of Reaction Conditions

Temperature Control

Low temperatures (-78°C to 0°C ) are critical during lithiation and borylation to prevent protodeboronation and byproduct formation. The patent CN105017301A emphasizes cooling to 0–5°C during tert-butoxide addition to suppress exothermic side reactions.

Solvent Selection

THF and dioxane are preferred for their ability to dissolve both organoboron reagents and palladium catalysts. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to potential Boc group cleavage under basic conditions.

Purification Techniques

Crude products are recrystallized using petroleum ether/ethyl acetate mixtures (9:1 v/v) to remove residual catalysts and byproducts. Patent CN105017301A reports sherwood oil (a petroleum ether fraction) as an effective recrystallization solvent, achieving ≥98% purity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products Formed:

Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

Oxidation: Formation of boronic esters or borates.

Reduction: Formation of borane derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid is in organic synthesis. Boronic acids are crucial intermediates in the formation of carbon-carbon bonds through cross-coupling reactions such as Suzuki-Miyaura coupling. This compound can be utilized to synthesize various biologically active molecules.

Case Study: Suzuki-Miyaura Coupling

In a study examining the efficiency of different boronic acids in Suzuki-Miyaura reactions, this compound demonstrated high reactivity and selectivity when coupled with aryl halides to produce substituted quinolines. The reaction conditions were optimized to achieve yields exceeding 90% under mild conditions.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a building block for drug development. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of tetrahydroquinoline exhibit anticancer properties. A derivative synthesized from this compound was tested against various cancer cell lines. The results showed significant inhibition of cell proliferation at low micromolar concentrations.

Development of Biologically Active Compounds

The incorporation of boronic acids into drug design has led to the discovery of new classes of biologically active compounds. The ability to modify the boronic acid moiety allows for fine-tuning of biological activity.

Case Study: Enzyme Inhibition

A study explored the use of this compound as a reversible inhibitor of certain proteases. The compound exhibited competitive inhibition with an IC₅₀ value indicating effective binding affinity to the target enzyme.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of (1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic acid group transfers the aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl or vinyl-aryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Tetrahydroquinoline Derivatives

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)boronic Acid

- CAS No.: Not specified (Product T12146)

- Key Difference : Boronic acid group at the 6-position instead of 7-position .

- Impact : Altered steric and electronic environments may affect reactivity in cross-coupling reactions. For example, the 7-position in the target compound may offer better accessibility for palladium catalysts compared to the 6-position isomer.

(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic Acid

- CAS No.: 1312765-94-8

- Structure: Isoquinoline core (benzannulated at the 2-position) with a Boc group at the 2-position and boronic acid at the 6-position .

Boronic Acids with Boc-Protected Amines

(3-((tert-Butoxycarbonyl)amino)phenyl)boronic Acid

- CAS No.: 380430-68-2

- Molecular Formula: C₁₁H₁₆BNO₄

- Structure: Boc-protected amino group on a phenyl ring with boronic acid at the 3-position .

- Applications: More suited for synthesizing linear biaryl structures, whereas the tetrahydroquinoline derivative enables fused-ring systems.

3-(Butoxycarbonyl)phenylboronic Acid

Phenylboronic Acid Derivatives with Alternative Substituents

(4-(Benzyloxy)phenyl)boronic Acid

- CAS No.: 146631-00-7

- Molecular Formula : C₁₃H₁₃BO₃

- Structure : Benzyloxy group at the phenyl 4-position .

- Comparison: Solubility: The benzyloxy group enhances lipophilicity, whereas the Boc group in the target compound balances hydrophilicity. Stability: Benzyl ethers are prone to hydrogenolysis, while Boc groups require acidic conditions for removal, offering orthogonal protection strategies.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Core Structure | Boronic Acid Position | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| Target Compound | 1926137-46-3 | Tetrahydroquinoline | 7-position | 277.12 | Pharmaceutical intermediates |

| 6-position isomer | N/A | Tetrahydroquinoline | 6-position | ~277.12 | Suzuki coupling, drug discovery |

| (3-Boc-aminophenyl)boronic acid | 380430-68-2 | Phenyl | 3-position | 237.06 | Biaryl synthesis |

| (4-Benzyloxyphenyl)boronic acid | 146631-00-7 | Phenyl | 4-position | 228.05 | Material science, catalysis |

Table 2: Reactivity and Stability Profiles

| Compound | Stability Concerns | Catalytic Efficiency (Suzuki) | Protection Strategy |

|---|---|---|---|

| Target Compound | Air-sensitive boronic acid | Moderate (steric hindrance) | Boc deprotection via acid |

| (3-Boc-aminophenyl)boronic acid | Moisture-sensitive | High | Boc deprotection via acid |

| (4-Benzyloxyphenyl)boronic acid | Light-sensitive benzyl ether | High | Hydrogenolysis of benzyl group |

Biological Activity

(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid, with the CAS number 1926137-46-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and possible therapeutic applications based on existing research.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, it has been studied for its role as an inhibitor in cancer cell proliferation through modulation of specific pathways:

- GPER Activation : The compound has been shown to interact with the G protein-coupled estrogen receptor (GPER), which is implicated in various cancer types. It exhibits antiproliferative effects in renal, liver, and pancreatic cancer cell lines at micromolar concentrations .

- Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound can inhibit tumor growth by affecting pathways associated with hypoxia and vascular endothelial growth factor (VEGF) expression .

Antiproliferative Assays

The following table summarizes the IC50 values for different cancer cell lines treated with the compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MIA Paca-2 | < 50 | GPER-mediated signaling pathways |

| RCC4-VA | < 50 | Inhibition of VEGF and hypoxia-related pathways |

| Hep G2 | < 50 | Modulation of estrogen receptor signaling |

These results indicate that the compound possesses significant antiproliferative activity across multiple cancer cell lines.

Study 1: GPER Targeting

A study focused on synthesizing and testing several derivatives of tetrahydroquinoline scaffolds found that modifications to the GPER pharmacophore significantly enhanced binding affinity and antiproliferative activity against cancer cells. The derivative containing the tert-butoxycarbonyl group showed promising results in inhibiting growth in MIA Paca-2 cells .

Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations were employed to assess the binding interactions of this compound within the GPER binding site. The results suggested that specific structural features of the compound facilitate strong interactions with key residues involved in receptor activation. This insight aids in understanding how structural modifications can optimize biological activity .

Q & A

Q. Critical Parameters :

- Temperature control (±2°C) during boronation to minimize side reactions.

- Use of anhydrous solvents to prevent hydrolysis of intermediates .

Basic: What purification and characterization methods ensure high-purity (>98%) (1-(tert-butoxycarbonyl)-tetrahydroquinolin-7-yl)boronic acid?

Methodological Answer:

- Purification :

- Characterization :

- NMR : ¹H/¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and boronic acid proton (broad peak at δ ~7–8 ppm) .

- LCMS : Retention time (~1.3 minutes under SMD-TFA05 conditions) and m/z verification (e.g., [M+H-C₄H₉OCO]+ = 243) .

- HPLC : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .

Q. Case Study :

- Substrate : Coupling with 2-bromo-4-(trifluoromethyl)aniline yielded 84% product at 80°C with Pd(dppf)Cl₂ and K₂CO₃ .

- Yield Optimization : Vary equivalents of boronic acid (1.2–2.0 eq) and monitor via TLC/LCMS .

Advanced: How does the 3D conformation of this compound influence its reactivity in biological systems?

Methodological Answer:

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to analyze bond angles and dihedral angles between the Boc group and boronic acid .

- Biological Interactions : The planar tetrahydroquinoline ring and boronic acid’s sp² hybridization enable selective binding to serine proteases (e.g., thrombin) via reversible esterification .

- Steric Effects : The Boc group may hinder access to hydrophobic enzyme pockets, requiring structural analogs for SAR studies .

Advanced: How should researchers resolve contradictions in reported synthetic yields (50–85%)?

Methodological Answer:

- Root-Cause Analysis :

- Catalyst Lot Variability : Test multiple Pd catalyst batches .

- Oxygen Sensitivity : Ensure rigorous inert conditions (Schlenk line/glovebox) .

- Byproduct Formation : Monitor via ¹¹B NMR for boroxine impurities .

- Case Study : Yield discrepancies (70% vs. 50%) traced to incomplete Boc deprotection; optimize TFA/CH₂Cl₂ ratios .

Advanced: What strategies validate target engagement in enzyme inhibition assays?

Methodological Answer:

- Biochemical Assays :

- Fluorescence Quenching : Monitor tryptophan residue changes upon binding to thrombin .

- ITC (Isothermal Titration Calorimetry) : Measure ΔH and Kd values (e.g., Kd = 2.3 µM) .

- Structural Validation : Co-crystallize with thrombin (PDB ID) to confirm boronate ester formation .

Advanced: How does electronic modulation of the tetrahydroquinoline core affect boronic acid reactivity?

Methodological Answer:

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl) : Increase boronic acid’s electrophilicity, enhancing cross-coupling rates (e.g., kobs = 0.15 min⁻¹ vs. 0.08 min⁻¹ for unsubstituted analogs) .

- Steric Hindrance : 6-Cyano groups reduce coupling efficiency with bulky aryl halides .

- DFT Analysis : HOMO-LUMO gaps correlate with reaction rates (ΔE = 4.2 eV for Cl-substituted vs. 3.8 eV for H-substituted) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.